Carbonyl Oxygen as a Critical H-Bond Acceptor: Impact on Kinase Hinge Binding vs. Non-Oxo Analogs
The 1-oxo group of this compound introduces a hydrogen-bond acceptor carbonyl that is structurally critical for kinase hinge region binding, as demonstrated in the co-crystal structure of a closely related tetrahydropyrrolo-diazepinone with ERK2 kinase (PDB 5BVE, 2.0 Å resolution). The non-oxo analog (CAS 1338563-18-0, ethyl 2,3,4,5-tetrahydro-1H-pyrrolo[1,2-a][1,4]diazepine-8-carboxylate) lacks this carbonyl and consequently cannot engage the same hinge hydrogen-bond network . In the ERK2 inhibitor series, structure-based design identified the tetrahydropyrrolo-diazepinone scaffold as critical for achieving striking potency, with the carbonyl oxygen forming a key interaction with the kinase hinge region .
| Evidence Dimension | Hydrogen-bond acceptor capacity (carbonyl oxygen presence) |
|---|---|
| Target Compound Data | Contains one lactam carbonyl oxygen (C=O) acting as H-bond acceptor; molecular formula C11H14N2O3; MW 222.24 |
| Comparator Or Baseline | Ethyl 2,3,4,5-tetrahydro-1H-pyrrolo[1,2-a][1,4]diazepine-8-carboxylate (CAS 1338563-18-0): no carbonyl oxygen; molecular formula C11H16N2O2; MW 208.26 |
| Quantified Difference | Presence vs. absence of a critical H-bond acceptor; mass difference of +14 Da (one oxygen atom) |
| Conditions | Structural comparison based on PDB 5BVE co-crystal structure of ERK2 with tetrahydropyrrolo-diazepinone inhibitor |
Why This Matters
For kinase-targeted library synthesis, the presence of the carbonyl oxygen directly enables hinge-binding pharmacophore mimicry, which is absent in the non-oxo analog, making this compound the preferred starting material for ATP-competitive inhibitor design.
- [1] PDB Entry 5BVE: Crystal structure of ERK2 in complex with 2-[(1S)-1-(3-chlorophenyl)-2-hydroxyethyl]-8-[2-(tetrahydro-2H-pyran-4-ylamino)pyrimidin-4-yl]-2,3,4,5-tetrahydro-1H-pyrrolo[1,2-a][1,4]diazepin-1-one, 2.0 Å. View Source
- [2] Bagdanoff, J.T., et al. Tetrahydropyrrolo-diazepenones as inhibitors of ERK2 kinase. Bioorg. Med. Chem. Lett. 2015, 25, 3788-3792. View Source
